Boiling Point and Volatility: How (2-Methoxy-1-methylethyl)benzene's Lower Boiling Point Differentiates It from Ethyl Phenethyl Ether, p-Propylanisole, and 2-Isopropylanisole
(2-Methoxy-1-methylethyl)benzene exhibits a boiling point of 182.6 °C at 760 mmHg, which is 11.7 °C lower than ethyl phenethyl ether (194.3 °C at 760 mmHg), 28.8–32.4 °C lower than p-propylanisole (211.4–215 °C at 760 mmHg), and 15.4–17.4 °C lower than 2-isopropylanisole (198–200 °C at 760 mmHg) [1][2]. Methyl cumyl ether (181.1 °C) is the only comparator with a nearly equivalent boiling point; however, its flash point is also closely matched (see Evidence Item 2), making (2-methoxy-1-methylethyl)benzene and methyl cumyl ether a distinct low-boiling pair within this isomer class.
| Evidence Dimension | Boiling point at atmospheric pressure (760 mmHg) |
|---|---|
| Target Compound Data | 182.6 °C |
| Comparator Or Baseline | Ethyl phenethyl ether: 194.3 °C; p-Propylanisole: 211.4–215 °C; 2-Isopropylanisole: 198–200 °C; Methyl cumyl ether: 181.1 °C |
| Quantified Difference | Δ = -11.7 °C vs. ethyl phenethyl ether; Δ = -28.8 to -32.4 °C vs. p-propylanisole; Δ = -15.4 to -17.4 °C vs. 2-isopropylanisole; Δ = +1.5 °C vs. methyl cumyl ether |
| Conditions | Atmospheric pressure (760 mmHg); data from Chemsrc, Lookchem, and vendor technical datasheets |
Why This Matters
A lower boiling point translates to faster evaporation and higher headspace concentration at ambient temperature, making the compound suitable for top-note fragrance effects and fast-drying solvent applications where p-propylanisole or 2-isopropylanisole would be too persistent.
- [1] RIFM Safety Assessment, ethyl phenethyl ether, CAS 1817-90-9, Food and Chemical Toxicology, 2018. View Source
- [2] RIFM Safety Assessment, p-propylanisole, CAS 104-45-0, Food and Chemical Toxicology, 2022. View Source
